Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Comparative Overview: Pralnacasan vs. VX-765

Author: Smolecule Technical Support Team. Date: February 2026

CAS No.: 192755-52-5
Cat. No.: S540107

Compound Focus: Pralnacasan
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The table below summarizes the core characteristics of both compounds for a direct comparison.

Feature

Pralnacasan (VX-740)

VX-765 (Belnacasan)

Drug Type

Active Metabolite

Primary Target

Mechanism of Action

Reported Caspase-1
ICs0

Reported Cellular ICso
(IL-1PB release)

Key Clinical Indications
(Trials)

Highest Clinical Phase

Orally bioavailable prodrug [1]

Information not specific in sources

Caspase-1 (ICE) [1]

Reversible, covalent inhibition of
caspase-1 active site [3]

~1.3 nM [3]

0.85 uyM (human PBMCs) [3]

Rheumatoid Arthritis, Osteoarthritis

[3] [1]

Phase Il (Clinical development
suspended) [3] [1]

Orally bioavailable prodrug [2]

VRT-043198 (aldehyde form) [2]

Caspase-1 (ICE) [2]

Reversible, covalent inhibition of
caspase-1 active site [3] [2]

~0.8 nM (prodrug); VRT-043198 ICso

= 11.5 nM [3] [2]

0.47 pyM (human PBMCs) [3]

Psoriasis, Epilepsy [3] [4]

Phase Il (No recent updates) [3]
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Feature Pralnacasan (VX-740) VX-765 (Belnacasan)
Primary Reason for Halt Liver abnormalities in long-term No recent updates on development
animal toxicity studies [1] [3]

Detailed Experimental Data & Protocols

For research replication and validation, here is a summary of key experimental methodologies and findings

from the literature.

In Vitro Biochemical Assays

The core protocol for assessing caspase-1 inhibition potency is similar across studies [5] [2].

e Enzyme Source: Purified recombinant caspase-1.
e Assay Buffer: Typically 50 mM HEPES (pH 7.5), 50 mM KCI, 200 mM NacCl, 10 mM DTT, 0.1%
CHAPS [5].
e Substrate: Fluorogenic peptides like Ac-WEHD-AFC or Ac-LEHD-AMC [5] [2]. The enzyme cleaves
the substrate, releasing a fluorescent group (AFC or AMC).
e Protocol:
o Caspase-L1 is pre-incubated with the inhibitor compound for 15-30 minutes.
o The reaction is initiated by adding the substrate.
o Fluorescence increase is measured kinetically (e.g., over 3-20 minutes).
o The rate of fluorescence change (slope) is calculated, and ICso values are determined from
compound dose-response curves [5] [2].

In Vitro Cellular Assays

These assays evaluate a compound's ability to inhibit IL-1f3 production in a more physiologically relevant

system.

e Cell Type: Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells
(PBMCs) or whole blood [3] [2].
¢ Protocol:
o Cells are primed and activated with LPS.
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o Compounds are added to the culture.
o The supernatant is collected after incubation.
o Mature IL-1B levels in the supernatant are quantified, typically by ELISA [3].

In Vivo Efficacy Models

Both inhibitors have shown efficacy in various animal models of inflammation.

¢ Pralnacasan demonstrated reduction of joint damage in murine models of osteoarthritis and reduced

brain damage in a rat model of transient ischemia [1].
e VX-765 has been evaluated in a rat model of myocardial infarction (Ml). AG/PEI-VX765 nanogels

significantly improved cardiac function, reduced infarct size, fibrosis, and apoptosis in Ml rats [4].

Mechanism of Action and Signaling Pathway

Both Pralnacasan and VX-765 are prodrugs designed to inhibit caspase-1, a key enzyme in the

inflammasome pathway that drives inflammation.
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Diagram Title: Caspase-1 Inhibition by VX-765 and Pralnacasan

The pathway illustrates that both prodrugs are converted to active metabolites which reversibly and
covalently bind to the catalytic cysteine of caspase-1, preventing the processing and release of pro-

inflammatory cytokines IL-1f3 and IL-18 [3] [2].

Research Status and Considerations

¢ Clinical Development Halt: Pralnacasan's Phase Il trials were voluntarily suspended due to liver
abnormalities observed in a long-term animal toxicity study, despite no similar toxicity being reported
in human trials up to that point [1].
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e Potency and Selectivity: VX-765 and its active metabolite demonstrate high potency and selectivity
for caspase-1. Newer, more potent analogs like the cyanopropanoate-based NCGC00183434 have
been developed, showing ICso values as low as 0.316 nM [2].

¢ Novel Formulations: Recent research explores advanced formulations to overcome limitations like
short half-life. For example, VX-765-loaded nanogels have shown promise in improving sustained
release and efficacy in a myocardial infarction model [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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